molecular formula C10H12F3N B3385739 N-(propan-2-yl)-3-(trifluoromethyl)aniline CAS No. 65934-71-6

N-(propan-2-yl)-3-(trifluoromethyl)aniline

Cat. No.: B3385739
CAS No.: 65934-71-6
M. Wt: 203.2 g/mol
InChI Key: GXUVGWHHCTZQSK-UHFFFAOYSA-N
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Description

Overview of Anilines as Fundamental Building Blocks in Synthetic Chemistry

Anilines, characterized by an amino group attached to a benzene (B151609) ring, are a cornerstone of modern organic chemistry. geeksforgeeks.orgwikipedia.org They serve as versatile precursors in the synthesis of a wide range of organic compounds due to the reactivity of both the amino group and the aromatic ring. geeksforgeeks.orgnbinno.com As primary aromatic amines, anilines are weak bases that readily form salts with mineral acids. britannica.com

The amino group activates the benzene ring, making it highly susceptible to electrophilic substitution reactions, which allows for the introduction of various functional groups at the ortho and para positions. wikipedia.org Furthermore, the amino group itself can undergo a variety of transformations, including acylation to form amides (anilides) and alkylation. wikipedia.org A particularly significant reaction is diazotization, where aniline (B41778) reacts with nitrous acid to form a diazonium salt. geeksforgeeks.orgbritannica.com This intermediate is highly valuable in the synthesis of azo dyes and for introducing a wide array of substituents onto the aromatic ring. britannica.comfiveable.me This reactivity makes aniline and its derivatives indispensable starting materials in the industrial production of pharmaceuticals, dyes, polymers, and agrochemicals. geeksforgeeks.orgwikipedia.orgbritannica.com

Significance of Trifluoromethyl and Isopropyl Substituents in Modulating Molecular Properties and Reactivity

The strategic introduction of specific functional groups is a key tactic in drug design and materials science to fine-tune the properties of a molecule. mdpi.combohrium.com The trifluoromethyl (-CF₃) and isopropyl (-CH(CH₃)₂) groups are particularly significant in this regard.

The trifluoromethyl group is a powerful modulator of molecular properties. wikipedia.org As a strong electron-withdrawing group, it can significantly alter the electronic environment of a molecule, for instance, by lowering the basicity of an adjacent amino group. wikipedia.org Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. wikipedia.orgnih.gov This increased stability and lipophilicity can also improve membrane permeability and strengthen interactions with biological targets, making the -CF₃ group a common feature in many pharmaceuticals and agrochemicals. mdpi.comnih.gov

The isopropyl group is a branched alkyl substituent that primarily exerts steric and electronic effects. fiveable.me Its bulky nature can introduce steric hindrance around a reaction center, influencing the regioselectivity and stereoselectivity of chemical reactions. acs.org This steric shield can also protect adjacent functional groups from unwanted reactions. The isopropyl group contributes to a molecule's lipophilicity and can affect its solubility and binding affinity to biological receptors through hydrophobic interactions. fiveable.meucla.edu The branched structure imparts different conformational properties compared to a linear n-propyl group, which can be critical for precise molecular recognition in biological systems. fiveable.me

Interactive Table: Influence of Key Substituents on Molecular Properties

Substituent Key Influences
Trifluoromethyl (-CF₃) Strong electron-withdrawal, increased lipophilicity, enhanced metabolic stability, improved target binding affinity. mdpi.comwikipedia.org

| Isopropyl (-CH(CH₃)₂) | Steric hindrance, increased lipophilicity, influences conformational geometry, affects reactivity and selectivity. fiveable.meacs.org |

Research Landscape and Scholarly Interest in N-(propan-2-yl)-3-(trifluoromethyl)aniline

The research landscape for this compound is primarily centered on its role as a specialized building block in organic synthesis. While extensive literature on the parent compound itself is limited, scholarly interest can be inferred from the broad investigation into fluorinated anilines and their applications. nbinno.com This class of compounds is crucial for developing new pharmaceuticals, agrochemicals, and advanced materials. smolecule.com

The synthesis of this specific molecule is typically achieved through the N-alkylation of 3-(trifluoromethyl)aniline (B124266) with an isopropyl halide, a standard method for creating secondary amines. Research interest in this compound lies in its utility for creating more complex derivatives where the combined electronic and steric properties of the trifluoromethyl and isopropyl groups are desired to achieve a specific biological activity or material property. Its structure makes it a precursor for compounds explored in medicinal chemistry, potentially for developing agents with anti-inflammatory or other therapeutic activities. smolecule.com The presence of this and structurally similar compounds in chemical vendor catalogs and patents underscores its relevance to the research and development community. nih.govnih.govbldpharm.com

Scope and Objectives of Academic Research on this Chemical Entity

The primary objective of academic and industrial research involving this compound is to leverage its unique combination of functional groups for the synthesis of novel, high-value molecules. The scope of this research encompasses several key areas:

Development of Novel Synthesis Intermediates: Utilizing this compound as a starting material to construct more elaborate molecular scaffolds for drug discovery and agrochemical development. smolecule.com

Structure-Activity Relationship (SAR) Studies: Incorporating this aniline derivative into biologically active molecules to systematically study how the interplay between the isopropyl and trifluoromethyl groups affects biological efficacy and pharmacokinetic profiles. The goal is to optimize lead compounds for enhanced potency and metabolic stability. mdpi.comnih.gov

Synthesis of Functional Materials: Exploring the use of this compound in the creation of specialty polymers or other materials where its specific properties—such as hydrophobicity and thermal stability conferred by the fluorinated group—are advantageous. researchgate.net

Exploration of New Reaction Methodologies: Using the compound as a substrate to test and develop new synthetic methods, particularly in fields like C-H activation or cross-coupling reactions, where understanding the influence of its specific electronic and steric profile is crucial.

Ultimately, research on this chemical entity aims to expand the toolbox of synthetic chemists, providing a well-defined building block for the rational design of molecules with tailored functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-yl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(2)14-9-5-3-4-8(6-9)10(11,12)13/h3-7,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUVGWHHCTZQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Propan 2 Yl 3 Trifluoromethyl Aniline and Analogues

Alkylation-Based Strategies for Aniline (B41778) Functionalization

The functionalization of anilines through N-alkylation is a fundamental transformation in organic synthesis. For the preparation of N-(propan-2-yl)-3-(trifluoromethyl)aniline, this involves the introduction of an isopropyl group onto the nitrogen atom of 3-(trifluoromethyl)aniline (B124266).

Direct N-Alkylation of 3-(Trifluoromethyl)aniline with Isopropyl Halides

A common and direct method for synthesizing this compound is the nucleophilic substitution reaction between 3-(trifluoromethyl)aniline and an isopropyl halide, such as isopropyl chloride or bromide. smolecule.com In this reaction, the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide ion.

To enhance the nucleophilicity of the aniline, a base is typically employed to deprotonate the amino group. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3), and the reaction is often carried out in a polar aprotic solvent. The general scheme for this reaction is as follows:

Reaction Scheme: CF₃-C₆H₄-NH₂ + (CH₃)₂CH-X + Base → CF₃-C₆H₄-NH-CH(CH₃)₂ + [Base-H]⁺X⁻ (where X = Cl, Br, I)

While straightforward, this method can sometimes lead to the formation of the dialkylated product, N,N-di(propan-2-yl)-3-(trifluoromethyl)aniline, as a side product. Controlling the stoichiometry of the reagents and the reaction conditions is crucial to maximize the yield of the desired mono-alkylated product.

Catalytic Systems for Enhanced N-Alkylation Efficiency

To improve the efficiency, selectivity, and sustainability of N-alkylation, various catalytic systems have been developed. These systems often allow for milder reaction conditions and can offer better control over mono- versus di-alkylation.

Friedel-Crafts Catalysts: Aluminum halides, classic Friedel-Crafts catalysts, can be used to promote the alkylation of anilines. google.com While often associated with C-alkylation of the aromatic ring, they can also influence N-alkylation. For instance, reacting an aniline with an alkylating agent like isopropyl chloride in the presence of at least one mole of an aluminum halide can selectively yield the N-alkylated product. google.com

Ionic Liquids: Room-temperature ionic liquids (ILs) have emerged as alternative solvents and catalysts for N-alkylation. Reactions of anilines with alkyl halides in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) can produce N-monoalkylated anilines with high yields and selectivity. psu.edu This method offers a simpler and more efficient procedure compared to traditional methods that use mineral acids. psu.edu

Solid-Supported Bases: The use of solid-supported bases like cesium fluoride (B91410) on Celite (CsF-Celite) in acetonitrile (B52724) has been shown to be an effective system for the N-alkylation of anilines and other nitrogen-containing heterocycles. researchgate.net This heterogeneous system simplifies product purification, as the base can be easily removed by filtration. However, chemoselectivity can be a challenge, with the potential for both N-mono and N,N-dialkylation products to form. researchgate.net

Table 1: Catalytic Systems for N-Alkylation of Anilines

Catalyst System Alkylating Agent Conditions Advantages Reference
Aluminum Halide Isopropyl Chloride >1.02 mole of catalyst per mole of aniline Selective N-alkylation google.com
Ionic Liquids (e.g., [bmim][BF4]) Alkyl Halides Room temperature to 100°C High yield and selectivity for mono-alkylation, simple procedure psu.edu
CsF-Celite Alkyl Halides Acetonitrile, reflux Convenient, efficient, simplified workup researchgate.net

Trifluoromethylation and Perfluorination Techniques

The introduction of a trifluoromethyl (-CF₃) group into an aromatic system is a key step in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique electronic properties and metabolic stability it imparts. researchgate.net

Introduction of Trifluoromethyl Groups into Aryl Systems using Specific Reagents (e.g., Trifluoroacetone precursors)

Synthesizing the precursor, 3-(trifluoromethyl)aniline, involves the introduction of a -CF₃ group onto a benzene (B151609) ring. This can be achieved through various methods starting from different aniline or benzene derivatives. One conceptual approach involves the reaction of aniline with a reagent like trifluoroacetone, which can serve as a source for the trifluoromethyl group. smolecule.com More commonly, specialized trifluoromethylating reagents are employed in modern synthesis.

These reagents can be broadly classified based on their mechanism of action (nucleophilic, electrophilic, or radical).

Table 2: Common Reagents for Trifluoromethylation

Reagent Name Formula Type Remarks Reference
Ruppert-Prakash Reagent (CH₃)₃SiCF₃ Nucleophilic Requires a fluoride source (e.g., TBAF) for activation. nih.gov
Togni's Reagents Hypervalent Iodine Reagents Electrophilic Enable direct C-H trifluoromethylation under mild conditions. researchgate.netjove.com
Langlois' Reagent CF₃SO₂Na Radical A stable, low-cost source for the CF₃ radical, often used in photoredox catalysis. organic-chemistry.orgacs.org

| Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Electrophilic | Powerful electrophilic trifluoromethylating agents. | illinois.edu |

The choice of reagent often depends on the substrate and the desired position of the trifluoromethyl group. For example, the Ruppert-Prakash reagent is effective for the trifluoromethylation of carbonyl compounds, which can then be converted to the desired aniline. nih.gov

Regioselective Trifluoromethylation in Aniline Synthesis

Controlling the position of the trifluoromethyl group on the aniline ring (regioselectivity) is critical. Various catalytic systems have been developed to direct the -CF₃ group to the ortho, meta, or para position.

Ortho-Trifluoromethylation: Visible-light-mediated photoredox catalysis has been successfully used for the ortho-C-H trifluoromethylation of aniline derivatives. acs.org This method uses the inexpensive and stable Langlois' reagent as the trifluoromethyl source. acs.org

Meta-Trifluoromethylation: The synthesis of 3-(trifluoromethyl)aniline itself is the most direct route to the meta-isomer required for producing this compound. This is typically achieved by starting with a meta-substituted precursor, such as m-aminobenzoic acid, and converting the functional group to -CF₃, or by nitration of benzotrifluoride (B45747) followed by reduction.

Para-Trifluoromethylation: The solvent can play a crucial role in directing regioselectivity. For example, using hexafluoroisopropanol (HFIP) as a solvent has been shown to promote the selective functionalization of anilines at the para position by establishing a hydrogen-bonding network with both the aniline and the trifluoromethylating reagent. rsc.org

Nickel-catalyzed C-H trifluoromethylation using Togni's reagent has also been developed as an efficient method that exhibits good functional group tolerance and high regioselectivity under mild conditions. researchgate.net

C-N Bond Formation via Oxidative Coupling and Hydroamination

Alternative strategies for constructing the aniline framework involve forming the carbon-nitrogen bond directly. These methods can provide different pathways to aniline analogues and are areas of active research.

Oxidative Coupling: This strategy involves the formation of a C-N bond through the simultaneous activation of a C-H bond on an aromatic ring and an N-H bond of an amine source. rsc.org For instance, the direct synthesis of aniline from benzene and aqueous ammonia (B1221849) has been achieved using a copper-based catalyst. rsc.org While not a standard method for producing substituted anilines like the target compound, oxidative coupling represents an atom-economical approach. morressier.com Various metal catalysts, including copper and palladium, can facilitate the oxidative coupling of anilines to form new C-N or N-N bonds, typically leading to products like azo compounds or hydrazines. nih.govdntb.gov.ua

Hydroamination: Hydroamination is an atom-efficient reaction that involves the direct addition of an amine's N-H bond across an unsaturated carbon-carbon bond (an alkene or alkyne). researchgate.netlibretexts.org This method is a powerful tool for forming C-N bonds and synthesizing amines. nih.gov The reaction can be catalyzed by a wide range of metals, including early and late transition metals, as well as lanthanides. researchgate.netnih.gov For the synthesis of this compound, a hypothetical hydroamination route could involve the addition of 3-(trifluoromethyl)aniline to propene. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would be a key challenge, dictating whether the isopropyl group is formed correctly. libretexts.org

Table 3: Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound This compound C₁₀H₁₂F₃N
3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline C₇H₆F₃N
Isopropyl Chloride 2-Chloropropane C₃H₇Cl
Isopropyl Bromide 2-Bromopropane C₃H₇Br
Sodium Hydride Sodium Hydride NaH
Potassium Carbonate Potassium Carbonate K₂CO₃
1-Butyl-3-methylimidazolium tetrafluoroborate 1-Butyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate C₈H₁₅BF₄N₂
Cesium Fluoride Cesium Fluoride CsF
Acetonitrile Acetonitrile C₂H₃N
Trifluoroacetone 1,1,1-Trifluoropropan-2-one C₃H₃F₃O
Ruppert-Prakash Reagent Trimethyl(trifluoromethyl)silane C₄H₉F₃Si
Langlois' Reagent Sodium triflinate CF₃NaO₂S
Hexafluoroisopropanol (HFIP) 1,1,1,3,3,3-Hexafluoropropan-2-ol C₃H₂F₆O
Benzene Benzene C₆H₆
Ammonia Ammonia NH₃

Copper-Catalyzed Oxidative C(sp³)-H/C(sp²)-H Cross-Coupling Approaches

Copper catalysis has emerged as a powerful tool for the construction of C-N and C-C bonds through cross-coupling reactions. A significant advancement lies in the direct use of C-H bonds, which circumvents the need for pre-functionalized starting materials, thereby increasing atom economy. In the context of synthesizing complex aniline derivatives, copper-catalyzed oxidative C(sp³)-H/C(sp²)-H cross-coupling offers a novel pathway.

This methodology often employs an aniline nitrogen as an internal directing group to facilitate the activation of a remote aliphatic C(sp³)-H bond. A plausible mechanism involves the initial generation of an aminyl radical from the N-H bond with the aid of a copper catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)₂). nih.gov This radical can then selectively abstract a hydrogen atom from a sterically accessible C(sp³)-H position within the same molecule via a 1,5-hydrogen atom transfer (1,5-HAT) process. The resulting carbon-centered radical is then trapped in an intramolecular C-C bond-forming event with an aromatic C(sp²)-H bond, leading to cyclized analogues. nih.gov While direct intermolecular coupling to form this compound is challenging, this approach is highly valuable for creating carbocyclic rings fused to the aniline scaffold, thus generating complex analogues.

Key features of this approach include:

Direct C-H Functionalization: Avoids the synthesis of organometallic reagents or halogenated precursors.

High Regioselectivity: The use of the aniline as a directing group guides the reaction to a specific C-H bond.

Radical-Mediated Process: The reaction proceeds through a radical pathway, enabling the functionalization of otherwise inert C-H bonds.

Research has demonstrated the successful application of this strategy for forging six-membered carbocyclic rings with high efficiency. nih.gov The development of ligands that can tolerate the strongly oxidative conditions required for these transformations while inducing high stereocontrol is a critical area of ongoing research. nih.govsustech.edu.cn

Innovative Hydroamination Methods for Sterically Hindered Amines

The direct addition of an amine N-H bond across an alkene (hydroamination) is an atom-economical method for synthesizing N-alkylated anilines. However, the synthesis of sterically hindered secondary amines, such as this compound from 3-(trifluoromethyl)aniline and propene, is thermodynamically and kinetically challenging. Recent innovations have focused on overcoming these barriers.

One successful strategy involves the use of photocatalysis. For instance, an iridium photocatalyst in conjunction with a thiol co-catalyst can facilitate the anti-Markovnikov hydroamination of unactivated olefins with secondary amines. nih.gov This process is initiated by the formation of an aminium radical cation via electron transfer from the amine to the excited state of the photocatalyst. nih.gov This highly reactive intermediate can then add to an alkene, leading to the desired product.

Another approach focuses on the development of robust catalysts for reductive amination, a related process where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. For the synthesis of sterically hindered amines, palladium-based catalysts have shown significant promise. Specifically, Pd(OH)₂ clusters have been identified as being particularly effective. mdpi.com The hydroxyl group on the palladium cluster plays a crucial role by facilitating both the formation of the imine intermediate and its subsequent reduction to the amine, allowing for high selectivity at room temperature. mdpi.com

Catalyst SystemReactantsKey Features
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / ThiolSecondary Amine + AlkenePhotocatalytic; Anti-Markovnikov selectivity; Proceeds via aminium radical cation. nih.gov
Pd(OH)₂ clustersAldehyde/Ketone + Amine + H₂Heterogeneous catalysis; Effective for sterically hindered amines; Hydroxyl group facilitates the reaction. mdpi.com
Zn(CF₃SO₃)₂ in Ionic LiquidAmine + Alkyne/DieneTwo-phase liquid system; Allows for high catalyst concentration and efficient separation. researchgate.net

Optimization of Reaction Conditions and Yields in Scalable Syntheses

The transition from a laboratory-scale synthesis to a scalable industrial process requires meticulous optimization of reaction conditions to maximize yield, minimize cost, and ensure safety and reproducibility. For the synthesis of N-substituted trifluoromethyl-anilines, which are common building blocks, this optimization is critical.

A key reaction for this class of compounds is the Buchwald-Hartwig or Ullmann-type amination of an aryl halide with an amine. The optimization of a palladium-catalyzed N,N-diarylation reaction provides a relevant case study. researchgate.net Researchers found that catalyst loading, ligand choice, and solvent were all critical parameters. For instance, increasing the catalyst loading of a Pd(dba)₂/DavePhos system initially showed poor yields due to side reactions. researchgate.net A switch to a rac-BINAP ligand significantly improved the selectivity and yield of the desired N,N-diarylated product. researchgate.net

In oxidative coupling reactions, such as those used to synthesize dihydrobenzofuran neolignans, the nature and stoichiometry of the oxidant, the solvent, and the reaction time are crucial variables. scielo.br Studies have shown that silver(I) oxide is an effective oxidant, and switching the solvent from commonly used chlorinated solvents to acetonitrile can improve the balance between conversion and selectivity while being a "greener" alternative. scielo.br Furthermore, reaction times can often be significantly reduced from 20 hours to 4 hours without compromising the yield, which is a major advantage for scalable production. scielo.br

Table of Optimized Reaction Parameters

Reaction Type Parameter Optimized Starting Condition Optimized Condition Impact on Yield/Selectivity
Pd-catalyzed Amination researchgate.net Ligand DavePhos rac-BINAP Increased selectivity and yield (up to 71%).
Oxidative Coupling scielo.br Solvent Dichloromethane Acetonitrile Improved balance of conversion and selectivity.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. The stereoselective synthesis of derivatives of this compound, where a stereocenter is introduced on the N-isopropyl group or on a substituent on the aniline ring, requires advanced asymmetric catalytic methods.

Copper-catalyzed asymmetric cross-coupling reactions have proven to be a promising route. By designing chiral ligands, it is possible to control the enantioselectivity of C-H functionalization reactions. For example, the intermolecular asymmetric radical oxidative C(sp³)-H/C(sp)-H cross-coupling of C-H bonds with terminal alkynes can be achieved with high enantioselectivity using a copper catalyst and a rationally designed chiral oxazoline-derived N,N,P(O)-ligand. nih.govsustech.edu.cn This method allows for the direct and enantioselective introduction of an alkynyl group at a benzylic or allylic position, creating valuable chiral building blocks.

The total synthesis of complex chiral natural products provides a blueprint for the strategies that can be employed. For instance, the stereoselective synthesis of the lipid mediator RvD2n-3 DPA utilized key steps such as the Midland Alpine-Borane reduction for stereospecific ketone reduction and Sonogashira cross-coupling reactions for C-C bond formation. nih.gov These established methods for creating specific stereocenters could be adapted to synthesize chiral derivatives of this compound, for example, by starting with a chiral precursor or by employing a stereoselective reaction on an advanced intermediate.

Chemical Reactivity and Mechanistic Transformations of N Propan 2 Yl 3 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The reactivity of the phenyl ring in N-(propan-2-yl)-3-(trifluoromethyl)aniline towards electrophiles is a result of the competing electronic effects of the N-isopropylamino and trifluoromethyl substituents. The amino group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic system through resonance. byjus.com Conversely, the trifluoromethyl group is a strongly deactivating, meta-directing substituent because of its powerful electron-withdrawing inductive effect.

Given that the two groups are meta to each other, their directing effects are additive. The N-isopropylamino group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The trifluoromethyl group directs to the positions meta to it (positions 2, 4, and 6). Therefore, electrophilic aromatic substitution is expected to occur predominantly at the 2, 4, and 6 positions of the aniline (B41778) ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water can lead to the formation of polybrominated derivatives. byjus.com

Nitration: Treatment with a mixture of nitric and sulfuric acid introduces a nitro group onto the ring.

Sulfonation: Reaction with fuming sulfuric acid results in the addition of a sulfonic acid group. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, although the strongly deactivating trifluoromethyl group can make these reactions challenging. wikipedia.org

The specific regioselectivity of these reactions can be influenced by steric hindrance from the isopropyl group, potentially favoring substitution at the less hindered 4- and 6-positions over the 2-position.

Oxidation Reactions Leading to Nitro Derivatives and Related Transformations

The oxidation of this compound can target either the nitrogen atom of the amine or the aromatic ring. However, the amino group is generally more susceptible to oxidation. Direct oxidation of the amino group to a nitro group is a challenging transformation that often proceeds through intermediate species.

More commonly, the aromatic ring is first nitrated via electrophilic aromatic substitution, as described in the previous section, to introduce a nitro group. The resulting nitro-substituted aniline can then undergo further transformations.

It is also important to consider the potential for oxidative coupling reactions. For instance, N-nitrosoanilines, which can be formed from secondary anilines, have been shown to undergo rhodium-catalyzed oxidative coupling with allyl alcohols. frontiersin.org This suggests that under specific catalytic conditions, this compound could potentially participate in similar C-H activation and C-C bond-forming reactions.

Reduction Pathways for Conversion of Nitro Anilines to Amine Functionalities

The reduction of a nitro group on the aromatic ring of a derivative of this compound to an amine is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com This conversion is significant as it transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro compounds to the corresponding anilines: wikipedia.org

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: A classic approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst like Pd/C. organic-chemistry.org

Other Reducing Agents: A variety of other reagents can also effect this transformation, including sodium hydrosulfite, tin(II) chloride, and samarium diiodide. wikipedia.org A combination of potassium borohydride and iodine has also been shown to be an effective system for the reduction of nitroarenes. organic-chemistry.org

The choice of reducing agent can be critical to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/SystemCatalyst (if applicable)Conditions
H₂Pd/C, PtO₂, Raney NiHydrogen atmosphere
Fe, Sn, or ZnHClAcidic medium
HCOOH, HCOONH₄Pd/CTransfer hydrogenation
Na₂S₂O₄-Aqueous solution
SnCl₂-Acidic solution
SmI₂-Anhydrous THF
KBH₄/I₂-In situ generation of BI₃

Amide Bond Formation and Derivatization at the Nitrogen Center

The nitrogen atom of this compound is a nucleophilic center and can readily participate in reactions to form amides and other derivatives.

Amide Bond Formation: The most common derivatization is the formation of an amide bond through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). A variety of coupling reagents can be employed to facilitate the reaction between a carboxylic acid and the aniline, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium salts like COMU. organic-chemistry.org The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the aniline, potentially requiring more forcing conditions or specialized protocols for efficient amide coupling, such as the in situ formation of acyl fluorides. rsc.orgresearchgate.net

The resulting N-trifluoromethyl amides are of interest due to their unique properties, including increased stability and altered conformational preferences compared to their non-fluorinated counterparts. nih.gov

Other N-Derivatizations: Besides amide formation, the nitrogen center can undergo other transformations:

Alkylation: Reaction with alkyl halides can introduce additional alkyl groups, although this may be sterically hindered by the existing isopropyl group.

N-Trifluoromethylthiolation: Electrophilic trifluoromethylthiolating reagents can introduce a -SCF₃ group onto the nitrogen atom. beilstein-journals.org

Exploration of Novel Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The presence of both an aniline functionality and a trifluoromethylated aromatic ring makes this compound a potentially valuable substrate for various cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Heteroatom Coupling: Nickel-catalyzed cross-coupling reactions have emerged as a versatile method for forming C-N bonds. chemrxiv.org These reactions can often be performed under photoredox conditions, sometimes even without the need for traditional ligands. chemrxiv.org this compound could serve as the amine component in such couplings with aryl halides or pseudohalides.

Carbon-Carbon Coupling: While the aniline itself is not a direct participant in most standard C-C coupling reactions, it can be readily converted into a species that is. For example, diazotization of the corresponding amino-substituted derivative (from reduction of a nitro group) followed by a Sandmeyer or related reaction could introduce a halide, which can then participate in Suzuki, Heck, or Sonogashira couplings.

Furthermore, direct C-H activation of the aromatic ring, as mentioned in the context of oxidative coupling, represents a modern and efficient strategy for forming new C-C bonds, avoiding the need for pre-functionalization of the aromatic ring. frontiersin.org

Mechanistic Investigations of Key Reaction Pathways (e.g., Radical Intermediates)

The mechanisms of the reactions involving this compound are generally well-understood within the broader context of organic chemistry. However, the specific influence of the trifluoromethyl group can lead to interesting mechanistic nuances.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a cationic intermediate known as a Wheland complex or sigma complex. wikipedia.org The stability of this intermediate is influenced by the substituents on the ring. The electron-donating amino group stabilizes the positive charge, particularly when the attack is at the ortho or para positions, while the electron-withdrawing trifluoromethyl group destabilizes it.

Radical Intermediates: Radical pathways can be involved in certain transformations. For example, some oxidative trifluoromethylation reactions are proposed to proceed through a single-electron transfer (SET) mechanism, generating radical cationic intermediates. acs.org While not directly involving the aniline starting material, if it were to be functionalized for such a reaction, these mechanisms would be relevant.

N-Nitrosation: The formation of N-nitrosamines from secondary amines is a reaction of significant interest. The mechanism of N-nitrosation has been studied computationally, and it is understood that the amine pKa plays a crucial role in the reaction rates. researchgate.net The reaction of a secondary amine with a nitrosating agent can lead to the formation of a potentially carcinogenic nitrosamine. nih.gov

An In-depth Analysis of this compound: Derivatization and Reactivity

The chemical compound this compound is a substituted aniline featuring two key structural motifs that significantly influence its chemical behavior. nih.gov The presence of an isopropyl group on the nitrogen atom classifies it as a secondary amine, introducing notable steric hindrance around the nitrogen. Concurrently, the trifluoromethyl group at the meta-position of the aniline ring acts as a potent electron-withdrawing group, modulating the electronic properties of the entire molecule. nih.govsigmaaldrich.com These features make it a valuable substrate for studying the interplay of steric and electronic effects in chemical synthesis and reactivity. This article explores various derivatization strategies and structure-reactivity relationship studies centered on this specific compound.

Derivatization Strategies and Structure Reactivity Relationship Srr Studies

The unique combination of steric and electronic properties in N-(propan-2-yl)-3-(trifluoromethyl)aniline provides a rich platform for synthetic derivatization and mechanistic investigation. The following sections detail strategies for its modification and the study of how its structure dictates chemical reactivity.

The formation of a traditional Schiff base, characterized by an azomethine or imine group (-C=N-), occurs through the condensation of a primary amine with an aldehyde or a ketone. nih.gov This reaction involves the elimination of a water molecule, a process that requires two hydrogen atoms from the amine nitrogen.

Since this compound is a secondary amine (possessing only one hydrogen on the nitrogen atom), it cannot form a stable, neutral Schiff base through the standard condensation mechanism. However, related structures can be synthesized. One such reaction is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, using a secondary amine, formaldehyde (B43269) (or another aldehyde), and a suitable carbonyl compound. bepls.com In a hypothetical Mannich reaction, this compound could react with formaldehyde and a ketone like acetone (B3395972) to yield a β-amino-ketone, known as a Mannich base.

Table 1: Hypothetical Mannich Reaction for this compound

Reactant 1Reactant 2Reactant 3Product Class
This compoundFormaldehydeAcetoneMannich Base (β-amino-ketone)

The characterization of such a product would involve techniques like FT-IR spectroscopy to identify the carbonyl group, and ¹H and ¹³C NMR to confirm the presence of the propan-2-yl, trifluoromethylphenyl, and aminomethyl ketone fragments.

Guanidines are a class of compounds containing a central carbon atom bonded to three nitrogen atoms. Substituted guanidines can be synthesized from secondary amines through reaction with a guanylating agent. researchgate.netnih.gov A common strategy involves using reagents like N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea in the presence of a coupling agent or reacting the amine with a cyanamide (B42294) precursor. researchgate.netlookchem.com

For this compound, a plausible synthetic route would be its reaction with a suitable electrophilic guanylating agent. The secondary amine nitrogen would act as the nucleophile, displacing a leaving group to form the new C-N bond and establish the guanidine (B92328) core. The resulting N,N',N''-trisubstituted guanidine would incorporate the sterically bulky and electronically distinct N-(propan-2-yl)-3-(trifluoromethyl)phenyl group.

Table 2: Representative Synthesis of a Guanidine Analogue

Amine SubstrateGuanylating AgentProduct
This compoundN,N′-Di-Boc-1H-pyrazole-1-carboxamidineBoc-protected guanidine derivative

The reaction progress and product identity would be confirmed using chromatographic (TLC, HPLC) and spectroscopic (NMR, Mass Spectrometry) methods. The stability and tautomeric preferences of the resulting guanidine could be influenced by the electronic properties of the trifluoromethyl substituent. researchgate.net

The this compound scaffold can be incorporated into various heterocyclic systems, although the synthesis can be challenging. The reduced nucleophilicity of the nitrogen due to the electron-withdrawing CF₃ group, combined with the steric hindrance from the isopropyl group, can slow down or inhibit cyclization reactions. beilstein-journals.org

Despite these challenges, several strategies could be employed. Three-component condensation reactions, which build complex molecules in a single step, are a viable approach. beilstein-journals.org For instance, a reaction involving the aniline (B41778), an aldehyde, and a 1,3-dicarbonyl compound could potentially lead to substituted quinolines or other fused heterocycles. Additionally, modern cross-coupling methods could be used to first form a more complex intermediate, which then undergoes an intramolecular cyclization to build the heterocyclic ring. The synthesis of trifluoromethyl-containing heterocycles is an active area of research, with methods developed for creating quinolines, indoles, and triazoles from related building blocks. rsc.org

To understand the structure-reactivity relationships of this compound, systematic modifications can be made to its structure. These changes allow for the targeted investigation of how different parts of the molecule influence its chemical properties.

Table 3: Proposed Structural Modifications and Their Purpose

Modification SiteStructural ChangeProperty to Probe
N-Substituent Replace isopropyl with methyl, ethyl, or tert-butylSteric effects on N-centered reactions (e.g., alkylation, acylation)
Aromatic Ring Add a second substituent (e.g., -OCH₃, -Cl) at the 4- or 6-positionElectronic effects on ring reactivity (electrophilic substitution) and nitrogen basicity
Trifluoromethyl Group Change position from meta to ortho or paraInfluence of substituent position on the electronic deactivation of the ring and nitrogen
Trifluoromethyl Group Replace with other electron-withdrawing groups (e.g., -NO₂, -CN)Comparative electronic effects on overall molecular reactivity

By synthesizing these analogues and comparing their reaction rates or product distributions in a standard chemical transformation, a clear picture of the molecule's reactivity profile can be established.

The chemical behavior of this compound is dominated by two key factors:

Steric Effects: The N-isopropyl group provides significant steric bulk, shielding the nitrogen atom. This hindrance can dramatically slow down the rate of reactions where a reagent must approach and bond to the nitrogen, such as in Sₙ2 alkylations or acylation reactions. nih.govrsc.org In reactions involving the aromatic ring, this group can also influence the regioselectivity of substitution by sterically blocking the ortho positions.

Electronic Effects: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. It also significantly reduces the basicity and nucleophilicity of the aniline nitrogen by pulling electron density away from it through the aromatic system. This electronic deactivation can make reactions at the nitrogen center, such as protonation or reaction with electrophiles, less favorable compared to an unsubstituted aniline. mdpi.com

The interplay of these effects governs the outcome of chemical transformations. For example, in an attempted Friedel-Crafts acylation, the deactivating effect of the -CF₃ group would likely render the reaction unsuccessful. In nucleophilic substitution reactions, the reduced nucleophilicity of the nitrogen must be overcome for the reaction to proceed. rsc.org

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For a series of derivatives based on this compound, a QSRR study could provide profound insights into the factors governing their chemical transformations.

A hypothetical QSRR study would involve:

Synthesizing a series of derivatives , such as those proposed in Table 3, with systematic variations.

Measuring a quantitative descriptor of reactivity for each derivative, such as the rate constant (k) for a specific reaction (e.g., N-acylation).

Calculating structural descriptors for each molecule that quantify steric and electronic properties. These can include experimental parameters like Hammett constants (σ) for electronic effects and Taft steric parameters (Es), or computationally derived values.

Developing a mathematical equation that relates the reactivity descriptor to the structural descriptors.

Table 4: Parameters for a Hypothetical QSRR Study of N-Acylation

Derivative (X-substituted)Reactivity Descriptor (log k)Electronic Descriptor (σ_p)Steric Descriptor (Es)
X = HMeasured Rate0.000.00
X = 4-MethoxyMeasured Rate-0.27-0.55
X = 4-ChloroMeasured Rate+0.23-0.97
X = 4-NitroMeasured Rate+0.78-2.52

The resulting QSRR model (e.g., log k = ρσ + δEs + c) would allow for the prediction of reactivity for new, unsynthesized derivatives and provide a quantitative understanding of the relative importance of steric and electronic effects in the studied reaction.

Advanced Spectroscopic and Crystallographic Elucidation of N Propan 2 Yl 3 Trifluoromethyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of N-(propan-2-yl)-3-(trifluoromethyl)aniline in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework is assembled.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Assignments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the number and types of hydrogen atoms present. The isopropyl group gives rise to a characteristic septet for the methine proton (N-CH) and a doublet for the six equivalent methyl protons (-CH(CH ₃)₂). The aromatic protons appear as a multiplet in the downfield region, with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. For the related compound N-propyl-3-(trifluoromethyl)aniline, the N-CH₂ protons are observed as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by detailing the carbon skeleton. The spectrum of the parent compound, N-isopropylaniline, shows distinct signals for the aromatic and aliphatic carbons. chemicalbook.comspectrabase.com In this compound, the trifluoromethyl group significantly influences the chemical shifts of the aromatic carbons, particularly the carbon to which it is attached (C-3), which appears as a quartet due to C-F coupling. The carbon of the trifluoromethyl group itself resonates at a characteristic downfield position with a large coupling constant. rsc.org

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for probing the electronic environment of the trifluoromethyl group. A single resonance is typically observed, and its chemical shift provides insight into the electron-withdrawing nature of the substituent. For instance, in 3-trifluoromethylaniline, the ¹⁹F signal is a sensitive probe for metabolic studies. nih.gov The chemical shift of the CF₃ group in similar aniline (B41778) derivatives generally falls within a predictable range.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Structures

Assignment This compound (Predicted) N-propyl-3-(trifluoromethyl)aniline N-Isopropylaniline chemicalbook.comspectrabase.com
¹H NMR
-CH(CH ₃)₂~1.2 (d)--
-CH (CH₃)₂~3.7 (sept)--
Ar-H~6.7-7.3 (m)6.5–7.3 (m)-
N-CH ₂CH₂CH₃-3.2 (t)-
-CH₂CH ₂CH₃-1.5 (sextet)-
-CH₂CH₂CH-0.9 (t)-
¹³C NMR
-CH(C H₃)₂~23--
-C H(CH₃)₂~46--
Aromatic C~110-150110–130-
C -CF₃~131 (q)140–145-
C F₃~125 (q)--
Aliphatic C (propyl)-10–20-

d = doublet, t = triplet, q = quartet, sept = septet, m = multiplet. Values for this compound are predicted based on related structures.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Conformational Analysis

To further elucidate the intricate network of covalent bonds and spatial relationships within the molecule, a suite of two-dimensional NMR experiments is employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would confirm the coupling between the methine proton and the methyl protons of the isopropyl group, as well as the connectivity between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). youtube.comsdsu.edu It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu HMBC is crucial for identifying quaternary carbons (those with no attached protons), such as the carbon atom bonded to the trifluoromethyl group and the carbon atom bonded to the nitrogen. It would also show correlations between the N-H proton and the carbons of the isopropyl group and the aromatic ring, as well as between the aromatic protons and the trifluoromethyl carbon.

These 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound.

Dynamic NMR Studies for Rotational Barriers and Molecular Flexibility

The this compound molecule possesses conformational flexibility, primarily due to rotation around the C-N bond connecting the isopropyl group to the aniline ring and the C-C bond between the aromatic ring and the trifluoromethyl group. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these dynamic processes. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are instrumental in identifying the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. airhygiene.com

N-H Stretch: A characteristic absorption for the secondary amine (N-H) stretch is expected in the region of 3300-3500 cm⁻¹. In aniline, the N-H stretching vibrations appear around 3433 cm⁻¹ and 3355 cm⁻¹. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are found just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region. researchgate.net

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically in the range of 1100-1350 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1380 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. ljmu.ac.uknih.gov

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring often gives a strong and characteristic signal in the Raman spectrum.

C-F Vibrations: While strong in the IR, the C-F stretching and deformation modes of the trifluoromethyl group are also observable in the Raman spectrum. researchgate.net

Aliphatic C-H Vibrations: The C-H vibrations of the isopropyl group are also active in the Raman spectrum.

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

Vibrational Mode Expected Range / Related Compound Data Technique Reference
N-H Stretch3300-3500FT-IR researchgate.net
Aromatic C-H Stretch> 3000FT-IR/FT-Raman researchgate.net
Aliphatic C-H Stretch< 3000FT-IR/FT-Raman
Aromatic C=C Stretch1450-1600FT-IR/FT-Raman researchgate.net
C-F Stretch1100-1350FT-IR
Ring Breathing Mode~1000FT-Raman

The combined application of these advanced spectroscopic techniques provides a robust and detailed characterization of this compound, confirming its molecular structure and offering insights into its dynamic behavior and electronic properties.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (HRMS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular weight of this compound and for elucidating its fragmentation patterns under electron ionization. The monoisotopic mass of the compound, with the chemical formula C₁₀H₁₂F₃N, is calculated to be 203.09218 Da. uni.lu HRMS analysis provides experimental mass values with high accuracy, allowing for unambiguous confirmation of the elemental composition.

The fragmentation of the molecular ion (M⁺•) is influenced by the stability of the resulting fragments. Key fragmentation pathways typically involve the cleavage of bonds adjacent to the amine and the aromatic ring. libretexts.orgarkat-usa.org A common fragmentation is the loss of the isopropyl group, a process known as alpha-cleavage, resulting in a significant fragment. Another potential fragmentation involves the trifluoromethyl group. fluorine1.ru The stability of the aromatic ring often leads to it remaining intact in major fragments. libretexts.org

Predicted HRMS data for various adducts of this compound are presented below, showcasing the precision of this technique. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

Adduct m/z (mass to charge ratio)
[M+H]⁺ 204.09946
[M+Na]⁺ 226.08140
[M-H]⁻ 202.08490

Data sourced from predicted values, useful for identifying the compound in complex mixtures. uni.lu

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is defined by the spatial relationship between its constituent atoms. The central feature is the aniline core, where the geometry around the nitrogen atom is of particular interest. Unlike a perfectly planar sp² geometry, the nitrogen in aniline and its derivatives typically exhibits some pyramidal character, indicating hybridization between sp² and sp³. pomona.edu The bulky isopropyl and trifluoromethyl groups will sterically influence the conformation of the molecule, particularly the torsion angle between the phenyl ring and the N-isopropyl group.

The table below presents expected values for key structural parameters based on crystallographic data from analogous compounds. pomona.edueurjchem.com

Table 2: Expected Structural Parameters for this compound

Parameter Bond/Atoms Expected Value
Bond Lengths (Å) C-N (aniline) ~1.40 Å
C-C (aromatic) ~1.39 Å
C-CF₃ ~1.50 Å
C-F ~1.34 Å
Bond Angles (°) C-N-C (isopropyl) ~118-122°
C-C-N ~120°
F-C-F ~107°

| Torsion Angles (°) | C-C-N-C | Variable, influenced by packing |

These values are estimations derived from crystallographic data of structurally similar aniline and trifluoromethylphenyl derivatives. pomona.edueurjchem.com

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. rsc.org In the case of this compound, the primary interaction is expected to be hydrogen bonding involving the amine proton (N-H) and a suitable acceptor atom on a neighboring molecule, such as the nitrogen atom itself or one of the fluorine atoms of the trifluoromethyl group. researchgate.netnih.gov

The trifluoromethyl group is known to participate in various weak intermolecular interactions that can be crucial for crystal packing. researchgate.net These include:

C–H···F bonds: Interactions between the fluorine atoms and hydrogen atoms on adjacent molecules.

C–F···π interactions: An interaction between the electron-rich fluorine atom and the π-system of the aromatic ring.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis, measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene ring. researchgate.netresearchgate.net

The spectrum of aniline, a parent compound, typically shows two main absorption bands: a strong band around 230-240 nm and a weaker, structured band around 280-290 nm. researchgate.net These correspond to transitions to different excited electronic states of the aromatic system. The presence of substituents alters the energies of the molecular orbitals, causing shifts in the absorption maxima (λ_max).

The N-isopropyl group is an electron-donating group (auxochrome) which can cause a bathochromic (red) shift of the absorption bands.

The trifluoromethyl group is a strong electron-withdrawing group, which also influences the electronic structure and the energy of the π → π* transitions. researchgate.net

Theoretical studies on 3-(trifluoromethyl)aniline (B124266) have been used to assign the observed electronic transitions. researchgate.net The spectrum of the title compound is expected to be similar, with modifications due to the N-alkyl substituent.

Table 3: Expected UV-Vis Absorption Data and Electronic Transitions

Expected λ_max Transition Type Chromophore
~240-255 nm π → π* Substituted Benzene Ring

λ_max values are estimations based on data for aniline and 3-(trifluoromethyl)aniline. researchgate.netresearchgate.net These transitions are fundamental to understanding the photophysical properties of the molecule.

Computational Chemistry and Molecular Modeling of N Propan 2 Yl 3 Trifluoromethyl Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the properties of molecules like N-(propan-2-yl)-3-(trifluoromethyl)aniline, offering a balance between accuracy and computational cost. researchgate.net DFT calculations can predict geometric parameters, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's reactivity and stability. researchgate.net

Geometry Optimization and Vibrational Frequency Computations

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31G(d,p). researchgate.netnih.gov The optimized geometry reveals the molecule's preferred conformation, including the planarity of the aniline (B41778) ring and the orientation of the isopropyl and trifluoromethyl groups. researchgate.net Studies on similar aniline derivatives show that the calculated geometric parameters are generally in excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netnih.gov

Once the geometry is optimized, vibrational frequency computations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C-F vibrations of the trifluoromethyl group, or aromatic C=C stretching.

Table 1: Predicted Geometrical Parameters for this compound Based on DFT Calculations of Analogous Molecules

Parameter Bond/Angle Predicted Value
Bond Length C-N (aniline) ~1.40 Å
C-N (isopropyl) ~1.46 Å
C-C (aromatic) ~1.39 Å
C-CF3 ~1.50 Å
C-F ~1.34 Å
Bond Angle C-N-C ~120-123°
F-C-F ~107°

Note: These values are representative and based on DFT calculations performed on structurally similar molecules. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as the electron-donating orbital (nucleophilic), while the LUMO is the electron-accepting orbital (electrophilic). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net It is expected that the HOMO is primarily localized on the electron-rich aniline ring and the nitrogen atom's lone pair. researchgate.net The LUMO, conversely, is anticipated to be distributed mainly over the trifluoromethyl-substituted benzene (B151609) ring, which is rendered electron-deficient by the strong electron-withdrawing -CF3 group. researchgate.net This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Representative FMO Properties Based on DFT Calculations of Similar Aniline Derivatives

Property Value
HOMO Energy ~ -6.0 to -5.5 eV
LUMO Energy ~ -1.0 to -0.5 eV
HOMO-LUMO Energy Gap (ΔE) ~ 4.5 to 5.0 eV

Note: These values are illustrative and derived from studies on related trifluoromethyl-substituted aniline compounds. researchgate.netnih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.in The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

In this compound, the MEP surface is expected to show a significant negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons and around the highly electronegative fluorine atoms of the -CF3 group. researchgate.netresearchgate.net These are the primary sites for electrophilic interactions. Conversely, a region of strong positive potential (blue) is anticipated around the hydrogen atom attached to the nitrogen (N-H), making it a likely site for hydrogen bonding and nucleophilic attack. researchgate.netresearchgate.net The aromatic protons will also exhibit some degree of positive potential. This analysis provides a clear and intuitive map of the molecule's reactive sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 3: Predicted Major Donor-Acceptor Interactions from NBO Analysis

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
n(N) π*(C-C) (aromatic ring) High
π(C-C) (aromatic) π*(C-C) (adjacent aromatic) Moderate
σ(C-H) (isopropyl) σ*(C-N) (adjacent) Low

Note: The stabilization energies are qualitative predictions based on NBO analyses of similar aromatic amines. researchgate.netwisc.edu

Prediction of NMR Chemical Shifts and Vibrational Frequencies for Comparison with Experimental Data

DFT calculations are a reliable method for predicting the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of organic molecules. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate NMR shielding tensors, which are then converted into chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov These predicted spectra are invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental data. researchgate.net Small discrepancies between calculated and experimental values are common and can often be corrected using empirical scaling factors. nih.govresearchgate.net

Similarly, the calculation of vibrational frequencies provides a theoretical FT-IR and Raman spectrum. researchgate.net The predicted frequencies and their corresponding intensities can be matched with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. researchgate.net For this compound, key predicted vibrational bands would include the N-H stretch, aromatic C-H stretches, and strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group.

Table 4: Representative Predicted vs. Experimental Spectroscopic Data

Spectroscopic Data Predicted Range (Computational) Typical Experimental Range
¹H NMR (δ, ppm) N-H: 3.5-4.5; Aromatic-H: 6.5-7.5; CH (isopropyl): 3.5-4.0; CH3 (isopropyl): 1.2-1.4 Consistent with predicted values chemicalbook.com
¹³C NMR (δ, ppm) Aromatic-C: 110-150; CF3: 120-130 (q); Isopropyl-C: 22-50 Consistent with predicted values
¹⁹F NMR (δ, ppm) -60 to -65 (relative to CFCl3) Consistent with predicted values

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT calculations provide insight into static molecular properties at a minimum energy state, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. unimi.it MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations can be used to:

Explore Conformational Space: The isopropyl group attached to the nitrogen atom has rotational freedom. MD simulations can sample the different conformations arising from the rotation around the C-N bonds, revealing the most populated conformational states and the energy barriers between them.

Study Solvation Effects: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or DMSO), MD can model how the solvent structure is affected by the solute and how solvent interactions influence the solute's conformation and dynamics. unimi.it

Analyze Intermolecular Interactions: In more concentrated systems, MD can be used to study the potential for self-aggregation or the formation of intermolecular hydrogen bonds. unimi.it

These simulations, often employing force fields like AMBER or CHARMM, provide a time-averaged view of the molecule's behavior, which is crucial for understanding its properties in a realistic (e.g., solution-phase) environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) analysis is a computational method used to predict the physicochemical properties of molecules based on their chemical structure. nih.gov This approach is valuable for estimating properties that may be difficult or hazardous to measure experimentally. nih.gov

For aniline derivatives, QSPR studies have been successfully employed to model various physicochemical parameters. For instance, a study on nine aniline derivatives utilized Density Functional Theory (DFT) calculations at the B3PW91/6-31G(d,p) level to establish a relationship between molecular descriptors and viscosity (η). researchgate.net The resulting models, developed through multiple linear regression, demonstrated a strong correlation between properties like molecular volume, total energy, surface area, and the charge on the nitrogen atom, and the compound's viscosity. researchgate.net The best model achieved a high coefficient of determination (R² = 0.924), indicating its predictive power. researchgate.net

While specific QSPR studies exclusively focused on this compound are not extensively documented in the provided results, the principles from studies on related aniline derivatives are directly applicable. By calculating relevant molecular descriptors for this compound, its physicochemical properties can be predicted using established QSPR models.

Table 1: Exemplary Molecular Descriptors Used in QSPR Studies of Aniline Derivatives

DescriptorDescriptionRelevance to Physicochemical Properties
Molecular Volume The three-dimensional space occupied by a molecule.Influences density, boiling point, and solubility.
Total Energy (T.E) The sum of electronic and nuclear energies of a molecule at its equilibrium geometry.Relates to the stability and reactivity of the compound.
Surface Area (A) The total surface area of the molecule.Affects intermolecular interactions and properties like viscosity and solubility.
Charge on Nitrogen (Charge of N7) The partial atomic charge on the nitrogen atom of the aniline group.A key factor in determining the basicity and reactivity of the aniline moiety.

This table is generated based on the types of descriptors found to be significant in a QSPR study of aniline derivatives and is for illustrative purposes. researchgate.net The specific values for this compound would require dedicated computational calculation.

In Silico Mechanistic Studies of Chemical Reactions Involving the Compound

In silico mechanistic studies use computational methods to investigate the pathways and transition states of chemical reactions. This approach provides detailed insights into reaction mechanisms that can be difficult to obtain through experimental means alone.

For this compound, several types of reactions can be studied computationally. The presence of the trifluoromethyl group, an electron-withdrawing group, influences the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. smolecule.com Additionally, the aniline functional group can undergo oxidation to form nitro derivatives and subsequent reduction back to the aniline form. smolecule.com

Computational studies on related compounds offer a framework for understanding the potential reactions of this compound. For example, the synthesis of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines has been achieved through the condensation of 3-trifluoromethyl aniline with various aryl aldehydes. niscpr.res.in Theoretical and computational studies, including Frontier Molecular Orbital (FMO) and Mulliken charge analysis, have been used to investigate the optimized geometrical structures and molecular electrostatic potentials of these resulting imines. niscpr.res.in

Furthermore, in silico tools can predict potential degradation pathways and the formation of impurities. researchgate.net For instance, software can be used to identify potential degradation products of pharmaceuticals under various conditions, which has been applied to understand the formation of N-nitrosamines. researchgate.net Such predictive studies are crucial for assessing the stability and potential reactive liabilities of a compound.

Molecular Docking and Ligand-Target Interaction Modeling (for in vitro enzyme or receptor binding, non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor on a molecular level. nih.gov

The trifluoromethyl group in this compound enhances its lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets. smolecule.com This makes it an interesting candidate for molecular docking studies to explore its binding affinity with various enzymes and receptors. smolecule.com

While specific docking studies for this compound were not detailed in the provided search results, numerous studies on analogous and derivative structures highlight the utility of this approach. For instance, molecular docking has been used to investigate the binding of aniline derivatives to various protein targets. uomisan.edu.iq In one study, newly synthesized indole (B1671886) derivatives were docked against UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase to evaluate their potential as antimicrobial agents. nih.gov The results revealed key interactions, such as hydrogen bonds and pi-stacking, within the active sites of these enzymes. nih.gov

In a study of isatin (B1672199) sulfonamide derivatives, molecular docking was used to confirm their interaction with the epidermal growth factor receptor (EGFR), with binding free energies ranging from -19.21 to -21.74 Kcal/mol. researchgate.net Similarly, docking studies of N-phenylbenzamides against Aminoglycosid-2″-phosphotransferase-IIa and aspartic proteinases have been conducted to assess their antibacterial and antifungal potential. mdpi.com

Table 2: Illustrative Data from Molecular Docking Studies of Related Compounds

Compound ClassTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key InteractionsReference
Indole Derivative (Compound 9)UDP-N-acetylmuramatel-alanine ligase (MurC)-11.5Hydrogen bonds, pi-stacked interactions nih.gov
Indole Derivative (Compound 9)Human lanosterol 14α-demethylase-8.5Hydrogen bonds, pi-stacked interactions nih.gov
Isatin Sulfonamide Derivative (3a)Epidermal Growth Factor Receptor (1M17)-19.21 to -21.74 (range for derivatives)Not specified researchgate.net
2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-olAnticonvulsant Target (1EOU)-6.89Not specified asianresassoc.org
2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-olAnticonvulsant Target (5FDC)-7.45Not specified asianresassoc.org

This table presents data from molecular docking studies of compounds structurally related to this compound to illustrate the type of information generated from such analyses. The specific binding affinities for this compound would require dedicated docking simulations.

In Vitro Biological and Biochemical Interaction Research Mechanistic and Molecular Focus

Investigation of In Vitro Antimicrobial and Antifungal Activity Mechanisms

While N-(propan-2-yl)-3-(trifluoromethyl)aniline and its derivatives are noted for their potential antimicrobial and antifungal properties, detailed mechanistic studies on the specific compound are not extensively available in the reviewed literature. However, the analysis of related trifluoromethylated compounds provides insight into the likely mechanisms of action.

The presence of the trifluoromethyl (-CF3) group is a key feature, known to significantly enhance the lipophilicity of the molecule. solubilityofthings.com This increased lipophilicity can facilitate the compound's ability to permeate microbial cell membranes, a critical step in reaching intracellular targets. solubilityofthings.com Once inside the cell, the compound may exert its effects by interfering with essential cellular processes. The strong electron-withdrawing nature of the -CF3 group can also influence how the molecule interacts with microbial enzymes or receptors, potentially inhibiting their function and disrupting vital metabolic pathways. solubilityofthings.com

Studies on more complex molecules incorporating a 4-CF3-anilide core suggest that the nature of the alkyl group on the nitrogen (in this case, isopropyl) is also crucial for activity, indicating that a combination of lipophilicity and steric bulk governs the compound's ability to fit into and block active sites on target proteins.

Elucidation of Molecular Mechanisms Underlying In Vitro Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are suggested by research into related compounds; however, specific in vitro studies elucidating the molecular mechanisms for this particular aniline (B41778) derivative are not detailed in the available scientific literature. Research on other novel chemical entities has shown that anti-inflammatory actions in vitro are often investigated through assays that measure the inhibition of pro-inflammatory mediators. nih.gov These can include the suppression of cytokines like interleukins (e.g., IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α), or the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases. nih.govnih.gov For this compound, such specific mechanistic data, including its effects on these pathways, remains to be thoroughly investigated and reported.

Enzyme Inhibition Studies (e.g., Lipoxygenase, ABCG2 Transporters)

Characterization of Enzyme Binding Sites and Modes of Inhibition

Without confirmed inhibitory activity against specific enzymes like lipoxygenase or ABCG2 transporters, no data exists on the characterization of binding sites or the mode of inhibition for this compound.

Kinetic Studies of Enzyme-Ligand Interactions

There are no available kinetic studies, such as the determination of IC₅₀ or Kᵢ values, describing the interaction between this compound and enzymes like lipoxygenase or ABCG2 transporters.

Receptor Binding Affinity Investigations (In Vitro, e.g., NMDA Receptor PCP Binding Site)

Significant research has been conducted on derivatives of 3-(trifluoromethyl)phenyl concerning their binding affinity for the phencyclidine (PCP) binding site within the channel of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The NMDA receptor is a crucial ion channel in the central nervous system, and its dysfunction is linked to various neuropsychiatric disorders. nih.govnih.gov

In vitro competitive binding assays are used to determine the affinity of these compounds. These studies typically measure the ability of a test compound to displace a known radioligand, such as ³H-MK-801, from the PCP binding site on the NMDA receptor in rat brain homogenates. nih.govnih.gov The affinity is quantified by the inhibition constant (Kᵢ).

A study on a series of N'-[3-(trifluoromethyl)phenyl]-N-aryl-N'-methylguanidines demonstrated that these molecules can bind to the open channel of the NMDA receptor with high affinity. Several derivatives displayed Kᵢ values in the low nanomolar range, indicating potent binding. nih.govnih.gov For instance, replacing a 3-iodo substituent with a 3-trifluoromethyl substituent in one series nearly doubled the binding affinity. nih.gov This highlights the favorable contribution of the 3-(trifluoromethyl)phenyl moiety to the binding interaction.

Table 1: In Vitro Binding Affinity of Selected 3-(Trifluoromethyl)phenyl Derivatives for the NMDA Receptor PCP Site

This table shows the binding affinity (Ki) of various compounds for the NMDA receptor's PCP binding site, as determined by their ability to inhibit the binding of 3H-MK-801.

CompoundCore StructureKi (nM)Reference
Compound 13N-(1-Naphthyl)-N'-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-methylguanidine13.0 nih.gov
Compound 19N-(5-Indanyl)-N'-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-methylguanidine11.0 nih.gov
Compound 20N-(1-Naphthyl)-N'-[2-fluoro-3-(trifluoromethyl)phenyl]-N'-methylguanidine11.8 nih.gov
Compound 36N-[2-(Chloro-5-trifluoromethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-N'-methylguanidine14.2 nih.gov

Data is derived from studies on structurally related guanidine (B92328) derivatives, not this compound itself, but illustrates the binding potential of the 3-(trifluoromethyl)phenyl moiety.

Structure-Activity Relationships (SAR) from a Molecular Interaction Perspective

The structure-activity relationships for this compound and its analogs are primarily understood through the distinct roles of its constituent parts: the trifluoromethyl-substituted phenyl ring and the N-alkyl group.

Trifluoromethyl (-CF3) Group: The -CF3 group at the meta-position of the aniline ring is a dominant feature influencing biological activity. As a potent electron-withdrawing group and a lipophilic moiety, it enhances the molecule's ability to cross biological membranes and improves interactions with hydrophobic pockets in target proteins. solubilityofthings.com In the context of NMDA receptor binding, the 3-trifluoromethyl substituent was found to be more favorable for high affinity than a 3-iodo group, indicating its specific and positive contribution to the binding event. nih.gov However, in some contexts, adding a second trifluoromethyl group to the same ring can be detrimental to binding affinity. nih.gov

Substitution Position: The position of substituents on the aniline ring is critical. For example, in a series of Kv7 channel openers, a meta-substituent on a benzylamine (B48309) moiety was essential for activity, while the para-analog was less potent and the ortho-derivative was inactive. acs.org This underscores the importance of the meta position of the trifluoromethyl group in this compound for its specific biological interactions.

Modulation of Biochemical Pathways in Cell-Free Systems or Cell Lines (excluding human cells for clinical outcomes)

There is no publicly available research data detailing the effects of this compound on biochemical pathways in cell-free systems or non-human cell lines.

Applications of N Propan 2 Yl 3 Trifluoromethyl Aniline As a Chemical Intermediate and Research Tool

Key Intermediate in the Synthesis of Complex Organic Molecules

N-(propan-2-yl)-3-(trifluoromethyl)aniline serves as a pivotal building block in the creation of more intricate organic molecules. The presence of both an isopropylamino group and a trifluoromethyl group on the aniline (B41778) scaffold provides a unique combination of steric and electronic properties. smolecule.com The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and can enhance the metabolic stability and lipophilicity of the final compounds. smolecule.com This makes the aniline derivative a valuable precursor in synthetic pathways aimed at producing complex structures with specific biological activities. Its utility is particularly noted in the development of pharmaceuticals and agrochemicals, where the introduction of trifluoromethyl groups can lead to improved efficacy and stability. The compound's structure allows for a variety of chemical transformations, including electrophilic aromatic substitution, oxidation, and reduction, enabling its incorporation into diverse molecular frameworks. smolecule.com

Building Block for Advanced Agrochemicals and Pesticide Intermediates (e.g., Broflanilide precursor)

A significant application of this compound is its role as a key intermediate in the synthesis of advanced agrochemicals. The introduction of fluorine-containing groups, particularly the trifluoromethyl group, is a common strategy in the design of modern pesticides to enhance their biological efficacy. researchgate.net Fluorinated compounds now represent a substantial portion of the agrochemical market. researchgate.netsemanticscholar.org

A prime example of its application is in the production of the insecticide Broflanilide. nih.govnih.govwikipedia.org Broflanilide is a meta-diamide insecticide with a novel mode of action, effective against a range of pests, including those resistant to other insecticides. nih.govwikipedia.org The synthesis of Broflanilide involves the coupling of a substituted benzoyl chloride with an aniline derivative. While some synthetic routes for Broflanilide start from 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, the structural motif of a substituted trifluoromethylaniline is central to the final molecule's activity. nih.govnih.govresearchgate.net The development of efficient synthetic routes for such complex agrochemicals is a continuous area of research, highlighting the importance of versatile intermediates like this compound. researchgate.net

Table 1: Examples of Agrochemicals with Trifluoromethyl Groups

Agrochemical Class Example Compound Key Structural Feature
Insecticide Broflanilide Contains a trifluoromethylaniline moiety nih.govnih.gov
Herbicide Fluazifop-butyl Contains a trifluoromethyl-substituted pyridine (B92270) ring semanticscholar.org

Reagent and Catalyst Component in Novel Organic Transformations

Beyond its role as a structural precursor, this compound and related anilines can participate in and facilitate novel organic transformations. Anilines are versatile compounds in organic synthesis, serving not only as building blocks but also as reagents or components of catalytic systems. nih.gov For instance, recent research has demonstrated the use of anilines in the trifluoromethylarylation of alkenes, a reaction that introduces both a trifluoromethyl group and an aryl group across a double bond. nih.gov This type of transformation is valuable for the rapid construction of complex fluorinated molecules. nih.gov While this specific study did not use this compound directly as the aniline source, it showcases the potential of aniline derivatives in developing new synthetic methodologies without the need for transition metals or photocatalysts. nih.gov The unique electronic nature of the trifluoromethyl-substituted ring can influence the reactivity and selectivity of such transformations. nih.gov

Precursor for the Synthesis of Fluorescent Probes and Dyes

The structural framework of this compound makes it a potential precursor for the synthesis of specialized fluorescent probes and dyes. smolecule.com The incorporation of fluorinated groups, such as trifluoromethyl, into fluorophores is a known strategy to modulate their photophysical properties, including absorption and emission wavelengths, quantum yields, and photostability. mdpi.com While direct synthesis of a dye from this specific aniline is not prominently documented in the provided results, the synthesis of various fluorophores often starts with aniline derivatives. mdpi.cominstras.com For example, rhodamine dyes can be synthesized from aminophenol precursors, and cyanine (B1664457) dyes can be built up from heterocyclic compounds that may be derived from anilines. mdpi.com The electron-withdrawing nature of the trifluoromethyl group can influence the intramolecular charge transfer (ICT) characteristics of a potential dye molecule, which is a key mechanism in the design of fluorescent probes for sensing specific analytes or biological environments. nih.gov The development of novel fluorescent probes is a burgeoning field for applications in biological imaging and diagnostics. nih.govresearchgate.net

Table 2: Common Classes of Fluorophores and the Role of Amine Precursors

Fluorophore Class General Synthetic Precursors Potential Influence of Trifluoromethyl Group
Rhodamines Aminophenols, Phthalic anhydride (B1165640) mdpi.com Altered reaction rates and photophysical properties mdpi.com
Cyanines Heterocyclic quaternary salts (often from anilines) instras.com Enhanced stability and modified spectral properties

Development of Molecular Tools for Biochemical and Biophysical Studies

The synthesis of molecular tools for probing biological systems is a critical area of chemical biology and biotechnology. nih.gov this compound can serve as a starting material for creating such tools. The trifluoromethyl group is particularly useful in this context as it can act as a spectroscopic tag for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and conformational changes in biomolecules. Furthermore, its lipophilic nature can enhance cell membrane permeability, facilitating the delivery of molecular probes to intracellular targets. smolecule.com The development of small molecules that bind to specific biological targets, such as enzymes or receptors, is fundamental for understanding their function and for drug discovery. nih.gov While specific molecular tools derived directly from this compound are not detailed, its structural features are desirable for the design of enzyme inhibitors, receptor antagonists, or affinity probes for biochemical and biophysical characterization. smolecule.com

Emerging Research Directions and Future Scientific Challenges

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-alkylanilines, including N-(propan-2-yl)-3-(trifluoromethyl)aniline, traditionally relies on methods that can involve harsh reagents and generate significant waste. Emerging research is focused on developing greener alternatives that improve atom economy and reduce environmental impact. A primary target for improvement is the N-alkylation step, moving away from alkyl halides toward more benign alkylating agents like alcohols. rsc.org

Key green approaches include:

Catalytic Hydrogen Borrowing/Transfer: This strategy uses alcohols as alkylating agents, with water as the only byproduct, representing a highly atom-economic process. rsc.org Earth-abundant, non-precious metal catalysts based on nickel and cobalt are gaining prominence over more expensive precious metals. rsc.orgresearchgate.netresearchgate.net These catalysts facilitate the oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline (B41778), followed by reduction to the final N-alkylated product.

Use of Greener Solvents: Room temperature ionic liquids are being explored as environmentally benign reaction media for the N-alkylation of anilines. psu.edu They can minimize over-alkylation, a common side reaction, and can often be recycled and reused, reducing solvent waste. psu.edu

Biocatalysis: The use of biocatalysts, such as enzymes, in solvent-free conditions represents another frontier in green synthesis. mdpi.com While specific applications to this target molecule are nascent, the potential for high selectivity and mild reaction conditions makes it an attractive area for future research.

Table 1: Comparison of Catalytic Systems for Green N-Alkylation of Anilines

Catalyst System Alkylating Agent Solvent Key Advantages Reference
Cobalt-based MOF Alcohols Toluene Sustainable, high selectivity, leverages renewable resources. rsc.org
Nickel Bromide (NiBr₂) Alcohols Diglyme Uses earth-abundant metal, selective for mono-alkylation. researchgate.net
Palladium on Charcoal (Pd/C) Primary Amines THF / Ionic Liquids High atom economy (ammonia is the only byproduct), reusable catalyst. organic-chemistry.org
Ionic Liquids (as solvent) Alkyl Halides [bmim]BF₄ / [bmim]PF₆ Minimizes over-alkylation, recyclable solvent system. psu.edu

Exploration of Novel Reactivity Patterns and Synthetic Transformations

Beyond greener synthesis, researchers are exploring new ways to use this compound and related structures as building blocks for more complex molecules. The electronic properties of the molecule—an electron-withdrawing trifluoromethyl group and an electron-donating secondary amine—create unique reactivity patterns.

Future research directions include:

Multi-Component Reactions (MCRs): Secondary anilines can be used in four-component coupling reactions with aldehydes, alkynes, and acids to construct complex heterocyclic structures like N-substituted quinolinium salts under mild conditions. researchgate.netncku.edu.tw Exploring the participation of this compound in such reactions could provide rapid access to novel chemical scaffolds.

Photochemical Transformations: Photoinduced methods are emerging as powerful tools for forming new bonds under mild conditions. nih.govacs.org Visible-light organophotocatalytic systems can be used for the difluoroalkylation of anilines, and future work could adapt these methods for other types of functionalization. nih.gov

C-H Functionalization: Direct functionalization of the aromatic ring's C-H bonds is a highly sought-after transformation. The directing influence of the N-isopropyl and trifluoromethyl groups will be a critical area of study to control the regioselectivity of these reactions.

Integration of High-Throughput Experimentation and Automation in Discovery

To accelerate the discovery of new reactions and optimize existing ones, high-throughput experimentation (HTE) and automation are becoming indispensable. cam.ac.ukresearchgate.net These technologies allow for the rapid screening of numerous reaction conditions (e.g., catalysts, solvents, bases, temperatures) in parallel, using minimal amounts of material. cam.ac.uk

For a compound like this compound, HTE and automation can be applied to:

Reaction Optimization: Automated synthesis platforms, such as the Chemspeed robotic system, can be used to quickly identify the optimal conditions for its synthesis or its use in subsequent reactions. rsc.orgyoutube.com This was demonstrated in the screening of aniline derivatives to form protic ionic liquids. rsc.orgnih.gov

Library Synthesis: For drug discovery and materials science, automated systems can generate large libraries of derivatives by reacting the core aniline structure with a diverse set of building blocks. youtube.com This accelerates the design-make-test-analyze cycle. nih.gov

Process Development: Automated reactors can study reaction kinetics and process parameters on a small scale before scaling up, ensuring safety and efficiency. youtube.com

Table 2: Conceptual HTE Workflow for Optimizing a Cross-Coupling Reaction

Step Action Technology/Method Purpose
1. Design Select an array of catalysts, ligands, and bases. Design of Experiment (DoE) Software Systematically explore the reaction space.
2. Dispensing Dispense this compound, coupling partner, and reagents into a 96- or 1536-well plate. Robotic Liquid Handler (e.g., Hamilton Vantage) youtube.com Accurately and rapidly prepare many reactions.
3. Reaction Heat and stir the well plate. Parallel Reactor Block Ensure consistent reaction conditions across all wells.
4. Analysis Analyze the yield and purity of the product in each well. High-Throughput UPLC-MS Quickly quantify the outcome of each experiment.
5. Interpretation Use software to visualize results and identify optimal conditions. Data Analysis Software Guide the next round of experiments or select lead conditions.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how new molecules are designed and synthesized. researchgate.net These computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and synthetic routes.

In the context of this compound, AI/ML can contribute by:

Predicting Synthetic Routes: Retrosynthesis software can propose viable synthetic pathways to the target molecule or its derivatives, saving significant time in the planning phase. youtube.com

Designing Novel Analogs: Generative models can design new molecules with desired properties (e.g., enhanced biological activity, specific physical properties) by learning from existing chemical structures. researchgate.net This could be used to create novel derivatives of this compound for specific applications.

Optimizing Reaction Conditions: ML models can be trained on HTE data to predict the outcome of a reaction under different conditions, allowing for in silico optimization before performing physical experiments. youtube.com

Correlating Structure to Function: ML algorithms can identify the key structural features of amine-containing molecules that drive performance in biological or material applications, guiding more intelligent compound design. acs.org

Overcoming Challenges in Stereocontrol and Regioselectivity in Synthesis

Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) and the position of reactions on the molecule (regioselectivity) remains a fundamental challenge in organic synthesis.

For this compound, key challenges include:

Regioselectivity of Aromatic Substitution: The aniline contains an ortho, para-directing N-isopropyl group and a meta-directing trifluoromethyl group. chemistrysteps.com Predicting and controlling the outcome of electrophilic aromatic substitution reactions on the benzene (B151609) ring is complex. Computational studies using Density Functional Theory (DFT) can help predict the most likely sites of reaction. nih.gov

Stereocontrol in Asymmetric Synthesis: While the parent molecule is achiral, many of its potential reactions could create stereocenters. For example, developing catalytic asymmetric methods for functionalizing the isopropyl group or for creating chiral derivatives is a significant challenge. Recent work on the enantiospecific synthesis of sulfonimidamides from anilines highlights the progress and potential in controlling stereochemistry at atoms other than carbon. wur.nl

Selective Multi-Component Reactions: In MCRs, ensuring that the components combine in the desired sequence and orientation is crucial for achieving high regioselectivity. researchgate.netrsc.org Catalyst and reaction condition optimization are key to controlling these outcomes.

Expanding the Scope of In Vitro Mechanistic Investigations

A deep understanding of how a reaction occurs (its mechanism) is crucial for controlling its outcome and developing better synthetic methods. fiveable.me While classical kinetic studies are valuable, modern research increasingly relies on a combination of advanced spectroscopic techniques and computational chemistry.

Future research on this compound and related compounds will likely involve:

Computational Elucidation: Using quantum chemical calculations (e.g., DFT) to model reaction pathways, identify transition states, and calculate energy barriers. rsc.org This can provide insights into intermediates that are too unstable to be isolated and observed experimentally. fiveable.me For instance, DFT has been used to understand the regioselectivity of aniline reactions and the mechanisms of cyclization. nih.govrsc.org

Advanced Spectroscopic Analysis: Employing techniques like in-situ NMR or IR spectroscopy to monitor reactions in real-time, providing direct evidence for proposed intermediates.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps.

By integrating these computational and experimental approaches, a more complete picture of the reactivity of trifluoromethylated anilines can be developed, paving the way for the rational design of new synthetic transformations. fiveable.mersc.org

Q & A

Basic: What are the established synthetic routes and characterization methods for N-(propan-2-yl)-3-(trifluoromethyl)aniline?

Methodological Answer:
The compound can be synthesized via Schiff base formation or nucleophilic substitution. For example, describes a protocol where 3-(trifluoromethyl)aniline derivatives are synthesized by reacting with aryl aldehydes in ethanol under reflux. The crude product is extracted with dichloromethane, followed by recrystallization in ethanol to yield pure crystals (orthorhombic system). Characterization includes:

  • Microanalysis (C, H, N content validation).
  • Mass spectrometry (molecular ion peak confirmation).
  • X-ray crystallography for structural elucidation (e.g., orthorhombic crystal system).
    Yields and spectral data are typically tabulated for reproducibility (e.g., Table 8 in ).

Basic: Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>98% as per ).
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoromethyl group integrity.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detection of NH stretching (~3400 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹).
  • Melting Point Analysis : Consistency with literature values (e.g., 157–161°C for related nitro derivatives in ).

Advanced: How do derivatives of this compound interact with biological targets such as microtubules?

Methodological Answer:
Derivatives like N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline ( ) bind to α/β-tubulin heterodimers, disrupting microtubule dynamics. Key methodologies include:

  • Molecular Docking : Computational models of the nitroaniline binding site in plant α-tubulin.
  • In Vitro Assays : Measurement of polymerization/depolymerization rates via turbidity assays.
  • Structure-Activity Relationship (SAR) : Trifluoromethyl and nitro groups enhance binding affinity to protozoan tubulin, unlike mammalian targets .

Advanced: How can regioselectivity be controlled during derivatization reactions involving this compound?

Methodological Answer:
Regioselectivity in reactions like thioamination ( ) or silylation ( ) is influenced by:

  • Catalyst Choice : CsF in DME promotes nucleophilic substitution at specific positions (e.g., 20% yield for N-methyl-2-(phenylthio) derivative in ).
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) direct reactions to para/ortho positions.
  • Temperature Control : Room-temperature reactions favor kinetic over thermodynamic products.

Advanced: What computational strategies are used to predict the binding mechanisms of this compound’s derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : To study binding stability in tubulin pockets (e.g., 3D models in ).
  • Density Functional Theory (DFT) : Calculation of electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes upon trifluoromethyl or nitro group modification .

Advanced: How does structural modification of this compound enhance insecticidal activity?

Methodological Answer:
Derivatives like 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline ( ) show potent activity against Plutella xylostella (LC₅₀ = 0.0218 mg/L). Key strategies include:

  • Functional Group Substitution : Replacing the amino group with benzamide moieties improves bioavailability.
  • Halogenation : Bromine at the 6-position increases hydrophobic interactions with insecticidal targets.
  • Fluorinated Side Chains : Perfluoropropan-2-yl groups enhance metabolic stability .

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Reactant of Route 1
N-(propan-2-yl)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(propan-2-yl)-3-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.